

A Cross-Study Analysis of AC-262536: Comparative Efficacy and Pharmacological Profile

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Compound of Interest

Compound Name: AC-262536

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This guide provides a comprehensive cross-study analysis of the selective androgen receptor modulator (SARM) **AC-262536**, with a comparative assessment against other notable SARMs: Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD140). The information presented herein is collated from preclinical research findings to offer an objective comparison of their pharmacological profiles, efficacy, and experimental methodologies.

Introduction to AC-262536

AC-262536, also known as Accadrine, is a non-steroidal SARM developed by Acadia Pharmaceuticals.[1] Like other SARMs, it was designed to elicit the anabolic benefits of androgens in muscle and bone with a reduced impact on androgenic tissues such as the prostate.[2] Research into **AC-262536** has primarily been in preclinical stages, with no human clinical trials reported to date.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **AC-262536** and its comparators based on available preclinical studies.

Table 1: Comparative Pharmacological Profile

Parameter	AC-262536	Ostarine (MK-2866)	LGD-4033	RAD140 (Testolone)
Binding Affinity (Ki)	5 nM[1]	~3.8 nM[4]	~1 nM[5]	7 nM[6]
Agonist Type	Partial Agonist[1]	Partial Agonist	Full Agonist	Partial Agonist[6]
Anabolic:Androgenic Ratio	~2.45:1	Not explicitly stated, but demonstrates high selectivity[4]	>500:1	90:1[7]

Table 2: Preclinical Efficacy in Castrated Rat Models (Hershberger Assay)

Compound	Anabolic Effect (Levator Ani Muscle Growth vs. Testosterone)	Androgenic Effect (Prostate/Seminal Vesicle Growth vs. Testosterone)
AC-262536	~66%[1]	~27%[1]
Ostarine (MK-2866)	Stimulates levator ani growth to 141.9% of castrated control[4]	Restores prostate weight to 39.2% and seminal vesicle to 78.8% of intact control[4]
LGD-4033	Potent muscle activity[8]	Weaker partial agonist activity on the prostate[8]
RAD140 (Testolone)	Fully anabolic on muscle[6]	Less than complete efficacy on the prostate and seminal vesicles[6]

Experimental Protocols

The primary assay used to determine the anabolic and androgenic activity of these SARMs is the Hershberger bioassay, conducted in castrated male rats. The general protocol is standardized by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 441.[9][10]

General Hershberger Assay Protocol

- **Animal Model:** Peripubertal male rats (e.g., Sprague-Dawley) are castrated to minimize endogenous androgen levels.[\[10\]](#)
- **Acclimation and Tissue Regression:** A post-castration period of at least seven days allows for the regression of androgen-dependent tissues to a baseline weight.[\[10\]](#)
- **Dosing:** The test compound is administered daily for 10 consecutive days. The route of administration is typically oral gavage or subcutaneous injection.[\[9\]](#) A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[\[11\]](#)
- **Necropsy and Tissue Collection:** Approximately 24 hours after the final dose, the animals are euthanized. Key androgen-responsive tissues are excised and weighed:
 - Anabolic: Levator ani muscle
 - Androgenic: Ventral prostate and seminal vesicles[\[10\]](#)
- **Data Analysis:** The weights of the tissues from the treated groups are compared to those of the control groups to determine the anabolic and androgenic activity of the compound.

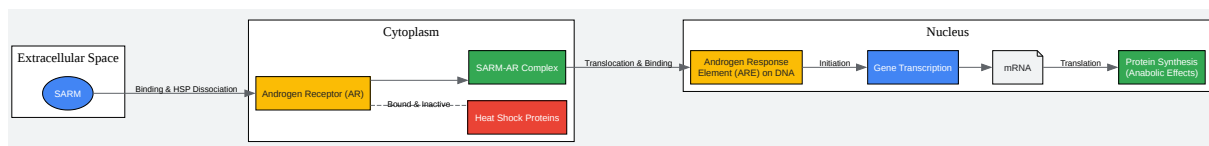
Specific Methodologies for Cited Studies

- **AC-262536:** A 2-week chronic study in castrated male rats was conducted. The specific strain and age of the rats, as well as the vehicle used for administration, are not detailed in the readily available abstracts.
- **Ostarine (MK-2866):** Studies were performed in castrated male rats. Ostarine was administered to stimulate the growth of the prostate, seminal vesicles, and levator ani muscle.[\[4\]](#)
- **LGD-4033:** Studies utilized mature male Sprague-Dawley rats. Castrated rats were treated for 14 consecutive days via once-daily oral gavage. The levator ani muscle and ventral prostate were weighed at necropsy.[\[8\]](#)
- **RAD140 (Testolone):** The Hershberger assay was performed in castrated immature rats treated for 11 days. RAD140 was administered orally suspended in 0.5% methylcellulose.

Testosterone propionate was used as a comparator and administered subcutaneously in corn oil.[6]

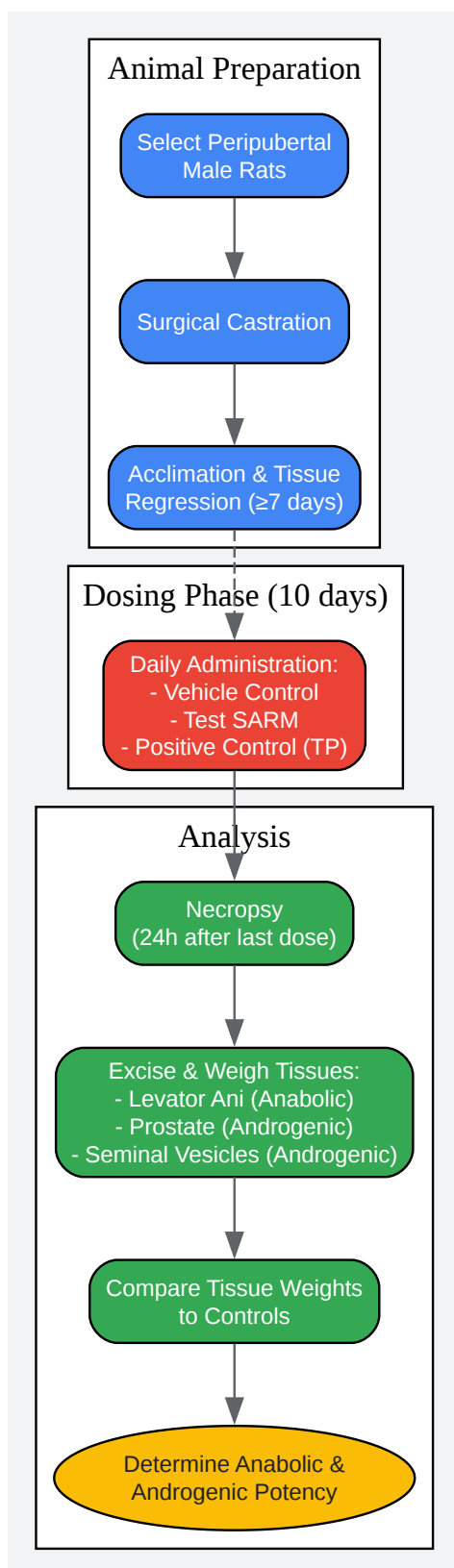
Visualizing a SARM's Mechanism of Action and Experimental Workflow

To further elucidate the processes described, the following diagrams illustrate the general signaling pathway of a selective androgen receptor modulator and a typical experimental workflow for its preclinical assessment.



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General Signaling Pathway of a Selective Androgen Receptor Modulator (SARM).



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Experimental Workflow of the Hershberger Bioassay for SARM Evaluation.

Conclusion

AC-262536 demonstrates a notable separation of anabolic and androgenic effects, characteristic of a selective androgen receptor modulator. Its binding affinity for the androgen receptor is potent, though slightly less than that of LGD-4033 and Ostarine. As a partial agonist, its maximal anabolic effect is observed to be approximately two-thirds that of testosterone in preclinical models. In comparison, LGD-4033 and RAD140 are reported to have significantly higher anabolic-to-androgenic ratios, suggesting greater tissue selectivity. The lack of human clinical data for **AC-262536** is a significant limitation in drawing definitive conclusions about its therapeutic potential and safety profile in humans. Further research is warranted to fully characterize its pharmacological effects and establish its clinical utility.

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